molecular formula C13H8F3NO B1303001 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde CAS No. 871252-64-1

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde

Cat. No. B1303001
M. Wt: 251.2 g/mol
InChI Key: SBXWMOPSHGIWEN-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of heterocyclic compounds related to the compound of interest has been reported. For instance, a novel one-pot synthesis of a heterocyclic compound with a pyridin-2-yl moiety was achieved, which involved characterization by various spectroscopic methods and X-ray diffraction . Another study described the Lewis acid-catalyzed synthesis of derivatives from a related compound, 2-(1-pyrrolyl)benzaldehyde, and isocyanides . These studies suggest that similar synthetic strategies could potentially be applied to synthesize 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Molecular Structure Analysis

The molecular structure of related compounds has been extensively characterized using techniques such as X-ray diffraction and density functional theory (DFT) . The detailed geometric parameters, vibrational wavenumbers, and chemical shifts obtained from these studies provide a foundation for understanding the molecular structure of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Chemical Reactions Analysis

The reactivity of similar compounds has been explored in various chemical reactions. For example, the carbodesilylation of 2-(trimethylsilyl)pyridines with benzaldehyde has been studied, proposing an "ylide mechanism" . Additionally, the synthesis of pyrido[2,3-d]pyrimidine derivatives from reactions involving benzaldehyde suggests potential reactivity patterns for benzaldehyde derivatives . These findings could inform the chemical reactions that 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of structurally related compounds have been investigated, such as their luminescence properties and magnetic susceptibility . Theoretical calculations have also been used to predict properties like molecular electrostatic potential and non-linear optical properties . These studies provide a comparative basis for predicting the properties of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde.

Scientific Research Applications

Photophysical Properties and ICT Effects

4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde has been studied for its photophysical properties and intramolecular charge transfer (ICT) characteristics. In research comparing it with related structures, it has been found that the formyl and dicyanovinyl units in related compounds significantly influence the ICT behavior, exhibiting characteristics like fluorosolvatochromism and Stokes shifts. This insight is crucial for tuning chemical structures to achieve targeted properties in various applications (Altinolcek et al., 2021).

Synthesis Methods and Applications

The compound has been a focus in the synthesis of various derivatives, serving as an intermediate or a crucial component. For instance, its related structures have been used in creating compounds like 4-aminopyrrolo[1,2-a]quinolin-5-ol derivatives, indicating its versatility in synthesizing complex organic molecules (Kobayashi et al., 2002).

Application in Luminescence Studies

In another study, related pyridine analogs of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde were synthesized and their luminescent properties were explored. These findings suggest potential applications in fields requiring luminescent materials, such as in light-emitting devices and sensors (Gusev et al., 2011).

Potential in Catalytic Reactions

Additionally, studies have shown the utility of related compounds in catalytic reactions. For instance, the synthesis of specific benzaldehyde derivatives through reactions catalyzed by certain metal complexes illustrates the role of these compounds in facilitating chemical transformations, potentially valuable in industrial and pharmaceutical applications (Wang et al., 2014).

Implications in Medical Research

Moreover, derivatives of 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde have been implicated in medical research. For example, certain chemosensors based on similar structures have been developed for pH measurement, which can differentiate between normal cells and cancer cells, highlighting its potential in medical diagnostics and treatment (Dhawa et al., 2020).

properties

IUPAC Name

4-[5-(trifluoromethyl)pyridin-2-yl]benzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8F3NO/c14-13(15,16)11-5-6-12(17-7-11)10-3-1-9(8-18)2-4-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXWMOPSHGIWEN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C=O)C2=NC=C(C=C2)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80376917
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(5-(Trifluoromethyl)pyridin-2-yl)benzaldehyde

CAS RN

871252-64-1
Record name 4-[5-(Trifluoromethyl)pyridin-2-yl]benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80376917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 4-formylphenylboronic acid (100 g, 0.67 mol) and 2-chloro-5-(trifluoromethyl)pyridine 2 (121 g, 0.67 mol) in acetonitrile (900 mL) was added Pd(dppf)Cl2 (24 g, 33.5 mmol) and 2M aqueous Na2CO3 (837 mL). The resulting mixture was heated at reflux for 3 h under nitrogen atmosphere. The reaction mixture was extracted with ethyl acetate (3*500 mL). The combined organic layers were dried over Na2SO4, filtered and concentrated under reduced pressure. The crude material was purified by silica gel chromatography to give 4-(5-(trifluoromethyl)pyridin-2-yl)benzaldehyde (115 g) as a light yellow solid. 1H NMR (400 MHz CDCl3) δ10.04 (s, 1H), 8.92 (s, 1H), 8.15 (d, J=8.0 Hz, 2H), 7.98 (d, J=8.0 Hz, 1H), 7.96 (d, J=8.0 Hz, 2H), 7.86 (d, J=8.0 Hz, 1H). MS (M+1)=252.0.
Quantity
100 g
Type
reactant
Reaction Step One
Name
2-chloro-5-(trifluoromethyl)pyridine
Quantity
121 g
Type
reactant
Reaction Step One
Quantity
837 mL
Type
reactant
Reaction Step One
Quantity
900 mL
Type
reactant
Reaction Step One
Quantity
24 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
X Mu, W Zhang, C Yi, MJ Li, F Fu - Journal of Molecular Structure, 2023 - Elsevier
As a biological thiol closely related to the incidence of gastric cancer, homocysteine (Hcy) has been reported to be detected in vivo and in vitro. The design of ratiometric …

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